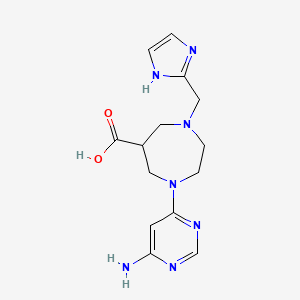![molecular formula C13H20N4O3 B5627779 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5627779.png)
1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane” belongs to a class of chemicals known for their diverse range of biological activities and chemical properties. Pyrazole derivatives, in particular, have been extensively studied for their potential applications in various fields, including pharmaceuticals and materials science. This compound, with its unique structure, presents interesting possibilities for exploration in these areas.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves strategies like the condensation of hydrazines with diketones or the reaction of enaminones with hydrazonoyl halides. A study by Reddi et al. (1990) demonstrates a method that might be adaptable for synthesizing structures similar to our compound of interest, through Michael addition and subsequent cyclization steps (Reddy, Rajanarendar, & Krishnamurthy, 1990).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the structure of a related compound was determined by Day et al. (1973) through direct photolysis and subsequent X-ray crystallographic analysis (Day, McDonald, Anderson, Bartczak, & Hodder, 1973).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cycloadditions. Korotaev et al. (2006) explored the nucleophilic addition of acetylacetone and ethyl acetoacetate to 3-nitro-2-trihalomethyl-2H-chromenes, which could offer insights into the reactivity of similar nitro-substituted pyrazole compounds (Korotaev, Sosnovskikh, Kutyashev, & Kodess, 2006).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data on “1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane” is not available, studies on similar compounds provide a foundation for understanding how structural features influence these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are significantly influenced by the substitution pattern on the pyrazole ring. The presence of a nitro group and an azepane moiety in the compound of interest suggests a potential for unique reactivity and interaction profiles, as demonstrated in related research by Guo et al. (2014) on the annulation reactions of enals with azoalkenes, leading to pyrazole derivatives (Guo, Sahoo, Daniliuc, & Glorius, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10-13(17(19)20)11(2)16(14-10)9-12(18)15-7-5-3-4-6-8-15/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQPVPZRIXOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCCCCC2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5627704.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5627724.png)
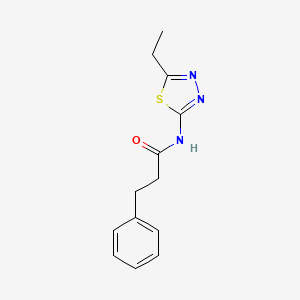
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627742.png)
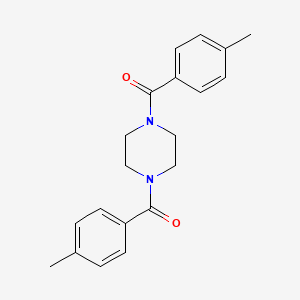
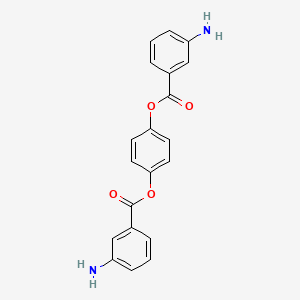
![2-(2-fluorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5627757.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5627762.png)
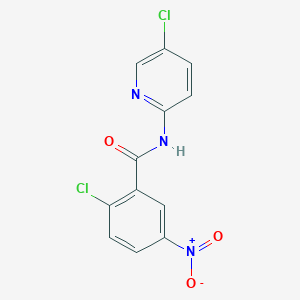
![(3-hydroxyphenyl)[4-(4-methoxyphenoxy)piperidin-1-yl]acetic acid](/img/structure/B5627767.png)
![2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5627774.png)
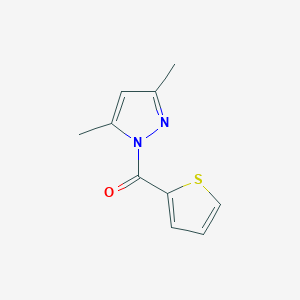
![5-tert-butyl-4-[(3-methoxy-2-oxopyridin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5627785.png)
